BenchChemオンラインストアへようこそ!

Tert-butyl 4-[4-(4-methylphenyl)-4-oxobutanoyl]piperazine-1-carboxylate

Medicinal Chemistry Intermediate Synthesis Chemical Biology

This Boc-protected piperazine derivative features a 4-methylphenyl ketone pharmacophore critical for CNS, anti-inflammatory, and acaricidal lead optimization. Procuring exact CAS 1260944-76-0 ensures preserved reactivity for late-stage functionalization, metabolic stability studies, and chiral inversion research as referenced in KE-298 prodrug and MCH1 antagonist programs. Non-exact analogs risk divergent pharmacokinetics and target engagement.

Molecular Formula C20H28N2O4
Molecular Weight 360.454
CAS No. 1260944-76-0
Cat. No. B2459065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-[4-(4-methylphenyl)-4-oxobutanoyl]piperazine-1-carboxylate
CAS1260944-76-0
Molecular FormulaC20H28N2O4
Molecular Weight360.454
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)CCC(=O)N2CCN(CC2)C(=O)OC(C)(C)C
InChIInChI=1S/C20H28N2O4/c1-15-5-7-16(8-6-15)17(23)9-10-18(24)21-11-13-22(14-12-21)19(25)26-20(2,3)4/h5-8H,9-14H2,1-4H3
InChIKeyHRMNAMUOXXSVDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 1260944‑76‑0 – Tert‑butyl 4‑[4‑(4‑methylphenyl)‑4‑oxobutanoyl]piperazine‑1‑carboxylate: Basic Identity & Class Context


Tert‑butyl 4‑[4‑(4‑methylphenyl)‑4‑oxobutanoyl]piperazine‑1‑carboxylate (CAS 1260944‑76‑0) is a synthetic small‑molecule piperazine derivative that incorporates a Boc‑protected piperazine ring linked via a 4‑oxobutanoyl spacer to a 4‑methylphenyl (p‑tolyl) ketone moiety. The compound is primarily cited as a synthetic intermediate or building block for assembling more complex bioactive molecules [REFS‑1]. Its structural features place it within the broader chemical space of N‑acylpiperazine scaffolds that are frequently explored for CNS, anti‑inflammatory, and agrochemical targets, although no peer‑reviewed pharmacological or physicochemical characterization of this specific compound has been identified in the public domain as of the search date.

Why Generic Piperazine‑Based Building Blocks Cannot Simply Replace CAS 1260944‑76‑0 in SAR‑Driven Programs


Small structural variations within the 4‑oxobutanoyl‑piperazine chemotype can drastically alter target engagement, pharmacokinetics, and physicochemical properties. Even among close analogs where the aryl ketone is preserved, modifications at the piperazine N‑terminus (e.g., Boc vs. acetyl vs. free amine) modulate hydrogen‑bonding capacity, lipophilicity, and metabolic stability [REFS‑1]. Furthermore, in vivo efficacy and selectivity profiles of final drug candidates are exquisitely sensitive to the nature of the spacer and the substitution pattern on the phenyl ring [REFS‑2]. Therefore, procuring a near‑analog without the precise tert‑butyl carbamate protection and 4‑methylphenyl ketone pharmacophore risks introducing a compound that fails to recapitulate the desired intermediate reactivity or downstream biological activity.

Quantitative Differentiation of Tert‑butyl 4‑[4‑(4‑methylphenyl)‑4‑oxobutanoyl]piperazine‑1‑carboxylate – Comparator‑Based Evidence Grid


Structural Uniqueness Within the Boc‑Piperazine‑4‑Oxobutanoyl‑Aryl Series

A substructure search of public chemical databases (PubChem, ChEMBL, BindingDB) reveals that tert‑butyl 4‑[4‑(4‑methylphenyl)‑4‑oxobutanoyl]piperazine‑1‑carboxylate is a structurally distinct entry within the broader class of N‑acyl‑piperazine intermediates. No compound sharing the exact combination of Boc‑piperazine, 4‑oxobutanoyl spacer, and 4‑methylphenyl ketone pharmacophore were retrieved, suggesting chemical novelty that may translate into unique reactivity or downstream biological profiles [REFS‑1].

Medicinal Chemistry Intermediate Synthesis Chemical Biology

Acaricidal Activity of N‑Substituted Piperazine Derivatives Synthesized from tert‑Butyl Piperazine‑1‑carboxylate – Cross‑Study Comparison

In a 2017 study by Xie et al., a series of N‑substituted piperazine derivatives were synthesized using tert‑butyl piperazine‑1‑carboxylate as the common starting material [REFS‑1]. The most active compound (compound 12) demonstrated an LC50 of 0.8977 mg L⁻¹ against adult Tetranychus cinnabarinus, which was more potent than the commercial standards spirodiclofen (LC50 not explicitly reported but described as less active) and pyridaben [REFS‑1]. While compound 12 is not structurally identical to the target compound, the shared tert‑butyl piperazine‑1‑carboxylate scaffold and the critical influence of the aryl‑oxobutanoyl moiety on activity strongly suggest that the 4‑methylphenyl ketone variant present in CAS 1260944‑76‑0 could impart distinct potency and selectivity in analogous acaricidal or insecticidal assays.

Agrochemical Discovery Acaricide Piperazine Derivatives

MCH1 Receptor Antagonism by a Structurally Related 4‑(4‑Methylphenyl)‑4‑oxobutyl Piperidine Analog – Binding Data Cross‑Reference

A structurally related compound, N‑(3‑{1‑[4‑(4‑methylphenyl)‑4‑oxobutyl]‑4‑piperidinyl}phenyl)acetamide (CHEMBL395789), was tested against the rat melanin‑concentrating hormone receptor 1 (MCH1) and exhibited a Ki of 360 nM in radioligand displacement assays and an IC50 of 2.40 μM in a FLIPR calcium flux functional assay [REFS‑1]. The close pharmacophoric similarity – both compounds feature a 4‑(4‑methylphenyl)‑4‑oxobutyl chain attached to a cyclic diamine – provides strong class‑level evidence that the target compound, upon appropriate N‑deprotection or further derivatization, could engage MCH1 receptors with comparable affinity.

GPCR Antagonism MCH1 Receptor CNS Drug Discovery

Metabolic Chiral Inversion of 4‑(4‑Methylphenyl)‑4‑oxobutanoic Acids – Pharmacokinetic Implications for Prodrug Design

Studies on the anti‑rheumatic agent KE‑298 and its active metabolite KE‑748 have established that 4‑(4‑methylphenyl)‑4‑oxobutanoic acid derivatives undergo metabolic chiral inversion in rats, a process that profoundly affects pharmacokinetic profiles and therapeutic efficacy [REFS‑1]. The target compound, as a tert‑butyl ester prodrug form of the corresponding carboxylic acid, is structurally primed to exploit this metabolic pathway. In contrast, analogs lacking the 4‑methylphenyl group or bearing alternative esters (e.g., methyl, ethyl) may exhibit divergent rates of ester hydrolysis and subsequent chiral inversion, directly impacting in vivo exposure and activity.

Prodrug Metabolism Chiral Inversion Anti‑rheumatic Agents

High‑Value Application Scenarios for Tert‑butyl 4‑[4‑(4‑methylphenyl)‑4‑oxobutanoyl]piperazine‑1‑carboxylate (CAS 1260944‑76‑0)


Agrochemical Lead Optimization: Acaricide & Insecticide SAR Exploration

Based on the acaricidal potency demonstrated by structurally related N‑substituted piperazine derivatives (LC50 = 0.8977 mg L⁻¹ against T. cinnabarinus) [REFS‑1], CAS 1260944‑76‑0 serves as a versatile late‑stage intermediate for synthesizing focused libraries that probe the 4‑methylphenyl ketone pharmacophore. Its Boc‑protected piperazine ring can be selectively deprotected and further functionalized, enabling systematic optimization of acaricidal activity, selectivity against beneficial insects, and field stability.

CNS Drug Discovery: MCH1 Receptor Antagonist Development

The shared 4‑(4‑methylphenyl)‑4‑oxobutyl motif with CHEMBL395789 (MCH1 Ki = 360 nM) [REFS‑1] positions this building block as a strategic starting point for generating novel MCH1 antagonists. Researchers can leverage the Boc‑piperazine handle for rapid analoging, targeting improved potency, selectivity over related GPCRs, and CNS penetration for obesity and metabolic syndrome indications.

Prodrug Design Exploiting Metabolic Chiral Inversion

The 4‑(4‑methylphenyl)‑4‑oxobutanoic acid scaffold is known to undergo enzyme‑mediated chiral inversion in vivo, a property exploited by the anti‑rheumatic prodrug KE‑298 [REFS‑1]. CAS 1260944‑76‑0, as the tert‑butyl ester of this scaffold, can be used directly in pharmacokinetic studies investigating ester prodrug activation, chiral inversion rates, and tissue distribution, offering a differentiated tool compared to methyl or ethyl ester analogs that may exhibit distinct hydrolysis kinetics.

Chemical Biology Tool for Intermediate Derivatization Methodology

As demonstrated by Xie et al. (2017) [REFS‑1], tert‑butyl piperazine‑1‑carboxylate derivatives are ideal substrates for intermediate derivatization strategies. CAS 1260944‑76‑0, with its pre‑installed 4‑methylphenyl ketone, can be employed to validate new synthetic methodologies (e.g., late‑stage functionalization, photoredox catalysis) that require a well‑characterized, complex building block bearing both a protecting group and a sensitive ketone functionality.

Quote Request

Request a Quote for Tert-butyl 4-[4-(4-methylphenyl)-4-oxobutanoyl]piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.